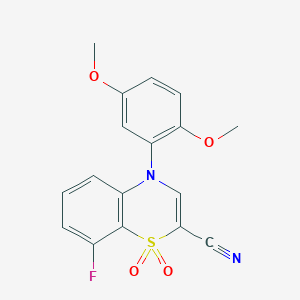

4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with a dimethoxyphenyl group, a fluorine atom, and a carbonitrile group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Propriétés

IUPAC Name |

4-(2,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-23-11-6-7-16(24-2)15(8-11)20-10-12(9-19)25(21,22)17-13(18)4-3-5-14(17)20/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJIRCFISDLKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the dimethoxyphenyl group: This step involves the substitution reaction where the dimethoxyphenyl group is introduced into the benzothiazine ring.

Addition of the carbonitrile group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exhibit significant anticancer properties. Studies have demonstrated that benzothiazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

- A study evaluated a related compound's activity against human tumor cells and found mean growth inhibition values of µM for GI50 and µM for TGI, indicating potent antitumor effects .

Anti-inflammatory Effects

Benzothiazine derivatives are also noted for their anti-inflammatory properties. They have been shown to reduce inflammation in animal models significantly. For example:

- Inflammatory responses measured via carrageenan-induced edema tests indicated that certain benzothiazine compounds were more effective than traditional anti-inflammatory drugs like phenylbutazone and indomethacin .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of benzothiazine derivatives and tested their efficacy against multiple cancer cell lines. The results showed that select compounds exhibited IC50 values as low as µM against breast cancer cell lines .

Case Study 2: Anti-inflammatory Assessment

In another study focused on anti-inflammatory properties, a specific derivative was tested in a rat model for its ability to alleviate carrageenan-induced paw edema. The compound demonstrated a reduction in edema comparable to established anti-inflammatory agents .

Mécanisme D'action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can be compared with other benzothiazine derivatives, such as:

4-(2,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile: Lacks the fluorine atom, which may affect its chemical and biological properties.

8-fluoro-4H-1,4-benzothiazine-2-carbonitrile: Lacks the dimethoxyphenyl group, which may influence its reactivity and biological activity.

4-(2,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide:

The uniqueness of 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological properties of this compound, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is , with a molecular weight of approximately 373.39 g/mol. The presence of the fluoro and dimethoxy groups is significant as these functional groups can influence the compound's reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazine derivatives. For instance, compounds within this class have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Effects

Benzothiazines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess activity against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

The precise mechanism by which 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways related to proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazine derivatives:

- Case Study on Anticancer Activity : A derivative similar to the compound was tested in vivo on mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, suggesting strong anticancer properties .

- Antimicrobial Efficacy Study : In vitro studies demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and what are common pitfalls in its purification?

- Methodology : Begin with a Suzuki-Miyaura coupling to attach the 2,5-dimethoxyphenyl group to the benzothiazine core, followed by fluorination at the 8-position using a fluorinating agent (e.g., Selectfluor®). Carbonitrile introduction can be achieved via nucleophilic substitution under anhydrous conditions.

- Purification : Use column chromatography with a gradient of ethyl acetate/hexane (monitored by TLC) to isolate intermediates. Final purification may require recrystallization in dichloromethane/methanol to avoid residual solvents, as noted in analogous benzothiadiazine syntheses .

- Pitfalls : Hydrolysis of the dimethoxy groups under acidic conditions and incomplete oxidation to the 1,1-dioxide form are common issues. Validate purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?

- Key Properties : Determine solubility (in DMSO, methanol, and aqueous buffers), logP (via shake-flask method), and thermal stability (DSC/TGA).

- Analytical Tools :

- Spectroscopy : FTIR for functional groups (e.g., sulfone stretching at ~1300 cm⁻¹), UV-Vis for π-conjugation analysis.

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~423.08) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and synthesis due to potential respiratory irritancy (similar to benzothiadiazine derivatives) .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Store toxic byproducts (e.g., fluorinated intermediates) in labeled containers for licensed hazardous waste management .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what receptor-targeted strategies are viable?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).

- QSAR : Train models on benzothiazine analogs to correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity .

Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazine derivatives?

- Case Example : If one study reports potent anticancer activity (IC₅₀ < 1 µM) while another shows no effect, analyze variables:

- Experimental Design : Check cell line specificity (e.g., HeLa vs. MCF-7), incubation time, and serum content in media.

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 48 hours) via LC-MS .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., PEG linkers) to the dimethoxyphenyl moiety to enhance aqueous solubility without disrupting sulfone-mediated target binding.

- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic soft spots. For fluoro-substituted analogs, CYP3A4-mediated oxidation is a common liability .

Methodological Frameworks for Data Interpretation

Q. How should longitudinal studies be designed to assess the compound’s chronic toxicity or resistance development?

- Design : Use a three-wave panel approach (baseline, 1 week, 1 year) to monitor toxicity markers (e.g., liver enzymes in rodents) and efficacy decay, inspired by temporal analysis frameworks in behavioral studies .

- Statistical Tools : Structural equation modeling (SEM) to link dose-dependent exposure to outcomes, controlling for covariates like age and metabolic rate .

Q. What statistical methods are robust for analyzing dose-response relationships with high variability?

- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using Bayesian hierarchical models to account for inter-experiment variability.

- Outlier Management : Apply Grubbs’ test to exclude outliers, or use robust regression techniques (e.g., MM-estimation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.